molecular formula C23H24ClNO3 B11397663 2-(4-chloro-3-methylphenoxy)-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11397663
M. Wt: 397.9 g/mol
InChI Key: GCRAOJVYXUYPNN-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the phenoxy intermediate: This step involves the reaction of 4-chloro-3-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.

    Amidation reaction: The phenoxy intermediate is then reacted with N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]amine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and phenoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.

    Medicine: Research may explore its potential as a therapeutic agent or in drug development.

    Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-methylphenoxy)acetic acid
  • N-[(4-Ethylphenyl)methyl]acetamide
  • 2-(Furan-2-yl)methylamine

Uniqueness

2-(4-Chloro-3-methylphenoxy)-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H24ClNO3

Molecular Weight

397.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[(4-ethylphenyl)methyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C23H24ClNO3/c1-3-18-6-8-19(9-7-18)14-25(15-21-5-4-12-27-21)23(26)16-28-20-10-11-22(24)17(2)13-20/h4-13H,3,14-16H2,1-2H3

InChI Key

GCRAOJVYXUYPNN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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